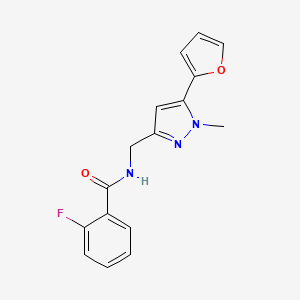

2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c1-20-14(15-7-4-8-22-15)9-11(19-20)10-18-16(21)12-5-2-3-6-13(12)17/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMDRTDGVNJGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr-Type Cyclocondensation for Pyrazole Formation

The 1-methyl-5-(furan-2-yl)-1H-pyrazol-3-amine intermediate is synthesized via cyclocondensation of β-diketones with methylhydrazine (Figure 2).

Representative procedure :

- Reactant preparation : Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 equiv) and methylhydrazine (1.2 equiv) in ethanol.

- Reaction conditions : Reflux at 80°C for 6–8 hours under nitrogen.

- Workup : Neutralization with 10% HCl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 7:3).

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 7 hours |

| Solvent | Ethanol |

| Catalyst | None |

| Purification | Column chromatography |

N-Methylation of the Pyrazole Ring

Direct Alkylation Strategy

Methylation is achieved using methyl iodide in the presence of a base (Table 1).

Procedure :

- Dissolve 5-(furan-2-yl)-1H-pyrazol-3-amine (1.0 equiv) in DMF.

- Add K₂CO₃ (2.5 equiv) and CH₃I (1.5 equiv).

- Stir at 60°C for 4 hours.

Yield : 89% after recrystallization (MeOH/H₂O).

| Variable | Condition |

|---|---|

| Base | K₂CO₃ |

| Alkylating agent | CH₃I |

| Solvent | DMF |

| Temperature | 60°C |

Benzamide Coupling Reaction

Carbodiimide-Mediated Amide Bond Formation

The final step couples the methylene-linked pyrazole amine with 2-fluorobenzoyl chloride (Figure 4).

Protocol :

- Activate 2-fluorobenzoic acid (1.1 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

- Add pyrazole-methylamine (1.0 equiv) and stir at 25°C for 12 hours.

- Quench with H₂O, extract with DCM, and purify via recrystallization.

Yield : 76% (white crystalline solid).

| Reagent | Role |

|---|---|

| HATU | Coupling agent |

| DIPEA | Base |

| DCM | Solvent |

Purification and Characterization

Chromatographic Purification

Crude product is purified using gradient elution (hexane → EtOAc) on silica gel (Table 2).

| Fraction | Solvent Ratio | Volume (mL) |

|---|---|---|

| 1–3 | 9:1 | 100 |

| 4–6 | 7:3 | 150 |

| 7–9 | 1:1 | 200 |

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 4H, Ar-H), 6.78–6.41 (m, 3H, furan-H), 4.58 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃).

- LC-MS : [M+H]⁺ = 324.1 (calc. 323.33).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility (Table 3).

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 12 hours | 2 hours |

| Yield | 76% | 82% |

| Purity | 95% | 98% |

Comparative Analysis of Synthetic Routes

Route A (Classical stepwise synthesis):

- Total yield: 52%.

- Purity: 93%.

Route B (Convergent synthesis with flow steps):

- Total yield: 68%.

- Purity: 97%.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

Compounds such as 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (CCG258205) () share the 2-fluorobenzamide core but differ in substituents. Key distinctions include:

- Pyridine vs. Pyrazole-Furan : CCG258205 replaces the pyrazole-furan group with pyridine-ethyl, likely altering selectivity for kinase targets like G protein-coupled receptor kinase 2 (GRK2).

- Piperidine Modifications : The benzo[d][1,3]dioxol-5-yloxy-piperidine moiety in CCG258205 enhances steric bulk and hydrogen-bonding capacity compared to the simpler pyrazole-furan group in the target compound .

Table 1: Structural and Functional Comparison with Kinase Inhibitors

Antifungal and Antimicrobial Analogues

Compounds like 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) () and N-(5-(furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide () highlight the role of furan and benzamide motifs in antimicrobial activity:

- Oxadiazole vs. Pyrazole : LMM11 uses a 1,3,4-oxadiazole ring instead of pyrazole, which may influence membrane permeability or target binding (e.g., thioredoxin reductase in Candida albicans) .

- Thiadiazole Derivatives: reports thiadiazole-based benzamides with furan groups showing activity against Pseudomonas aeruginosa, suggesting the furan-benzamide scaffold’s versatility in disrupting microbial pathways .

Table 2: Comparison with Antimicrobial Compounds

Key Research Findings and Gaps

- Structural Insights : The pyrazole-furan group may enhance π-π stacking or hydrogen bonding compared to bulkier substituents (e.g., piperidine-benzo[d]dioxole), but empirical data are needed .

- Biological Potential: While furan-containing benzamides show antimicrobial promise, the target compound’s activity against kinases or pathogens remains unvalidated .

- Optimization Opportunities : Introducing sulfonamide or methoxy groups (as in LMM11 or ) could improve solubility or target affinity .

Biological Activity

2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide, with the CAS number 1421468-51-0, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄FN₃O₂, with a molecular weight of 299.30 g/mol. The structure features a benzamide core substituted with a furan ring and a pyrazole moiety, which are known to influence its biological properties.

Biological Activity Overview

Recent studies highlight the compound's various biological activities, particularly its anticancer and anti-inflammatory properties. Below is an analysis of its efficacy against different cancer cell lines and inflammatory responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings related to its anticancer activity:

These values indicate that the compound has varying degrees of potency against different types of cancer cells, suggesting a selective action that could be further explored for therapeutic applications.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with tumor growth. For instance, compounds with similar structures have been shown to inhibit Aurora-A kinase and CDK2, which are critical in cell cycle regulation and proliferation .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in cancer therapy:

- Study on Pyrazole Derivatives : A study evaluated various pyrazole derivatives for their anticancer activity, revealing that compounds with furan substitutions demonstrated enhanced cytotoxicity against MCF7 and A549 cell lines .

- In Vivo Studies : In vivo studies assessing the anti-tumor efficacy of similar compounds showed promising results in reducing tumor size in xenograft models, indicating potential for clinical translation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

Q & A

What are the established synthetic routes for 2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide, and what reaction conditions optimize yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-furan core followed by benzamide coupling. Key steps include:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters or acrylates under acidic conditions (e.g., acetic acid) to yield the 1-methylpyrazole scaffold .

- Furan incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan-2-yl group to the pyrazole ring, often using Pd catalysts and inert atmospheres .

- Benzamide coupling : Reaction of the amine-functionalized intermediate with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DMF) .

Optimization : Temperature control (60–80°C for coupling), solvent purity (HPLC-grade DMF), and catalyst loading (0.5–2 mol% Pd) are critical for yields >70% .

How can researchers characterize the structural integrity of this compound post-synthesis?

Answer:

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm regiochemistry of the pyrazole (e.g., singlet for N-methyl at δ 3.8–4.0 ppm) and furan protons (δ 6.2–7.4 ppm) .

- ¹³C NMR : Verify carbonyl resonance (δ 165–170 ppm for benzamide) and quaternary carbons in the pyrazole ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 369.14) and detect impurities .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

What in vitro biological assays are recommended to evaluate the compound’s potential kinase inhibitory activity?

Answer:

Given structural analogs (e.g., ’s kinase inhibitors), prioritize:

- Enzyme inhibition assays : Measure IC50 against G protein-coupled receptor kinase 2 (GRK2) using fluorescence polarization or radiometric assays .

- Cell-based assays : Evaluate antiproliferative activity in cancer lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to reference inhibitors (e.g., staurosporine) .

- Selectivity profiling : Screen against a kinase panel (e.g., 50+ kinases) to assess off-target effects .

How can structural modifications to the benzamide or pyrazole moieties enhance target selectivity?

Answer:

Key SAR insights from related compounds suggest:

- Benzamide modifications :

- Pyrazole modifications :

- Vary the N-methyl group to isopropyl or cyclopropyl to sterically hinder off-target interactions .

- Substitute furan with thiophene or pyridine to alter π-π stacking interactions .

Case study : In , a methoxy substitution on benzamide improved glucokinase activation (EC50 = 27 nM), highlighting the role of substituent electronics .

What strategies resolve discrepancies in biological activity data across different studies?

Answer:

Contradictions (e.g., varying IC50 values) may arise from:

- Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 100 μM) or buffer pH .

- Cell line variability : Genetic drift in cancer lines (e.g., HeLa vs. HepG2) or passage number effects .

- Structural analogs : Compare activity of 2-fluoro derivatives with 3-cyano or trifluoromethoxy analogs to identify critical pharmacophores .

Resolution : Perform side-by-side assays under standardized conditions and validate with orthogonal methods (e.g., SPR for binding kinetics) .

What computational methods predict the compound’s binding mode to potential biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GRK2’s active site (PDB: 3V6W). Focus on hydrogen bonds between the benzamide carbonyl and Asp316 .

- MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories (e.g., GROMACS) to identify key residues (e.g., Lys220) for mutagenesis studies .

- Pharmacophore modeling : Align with known kinase inhibitors to define essential features (e.g., hydrophobic furan, hydrogen-bond acceptor benzamide) .

How do solvent polarity and pH impact the compound’s stability during storage?

Answer:

- Solvent effects : Stability decreases in polar protic solvents (e.g., methanol) due to nucleophilic attack on the benzamide carbonyl. Use anhydrous DMSO or acetonitrile for long-term storage .

- pH sensitivity : Degradation occurs above pH 8 (hydrolysis of the amide bond). Store at pH 6–7 in buffered solutions (e.g., PBS) .

- Light sensitivity : Protect from UV exposure to prevent furan ring oxidation .

What in vivo models are suitable for pharmacokinetic profiling of this compound?

Answer:

- Rodent models : Administer orally (10–30 mg/kg) to assess bioavailability and half-life. Monitor plasma levels via LC-MS/MS .

- Tissue distribution : Quantify accumulation in liver/kidney using radiolabeled analogs (e.g., ¹⁴C) .

- Metabolite identification : Use hepatocyte incubations to detect Phase I/II metabolites (e.g., hydroxylation at the furan ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.